3-Bromo-2-piperidin-1-ylpyridine
Overview
Description
3-Bromo-2-piperidin-1-ylpyridine is a chemical compound with the molecular formula C10H13BrN2 . It is also known by other names such as 3-Bromo-2-piperidinopyridine, HCl and 3-bromo-2-piperidin-1-ylpyridine;hydrochloride . The molecular weight of this compound is 277.59 g/mol .
Synthesis Analysis
The synthesis of piperidone derivatives, which include 3-Bromo-2-piperidin-1-ylpyridine, has been a topic of interest in recent research . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methodologies have been developed for the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-piperidin-1-ylpyridine includes a bromine atom attached to the third carbon of the pyridine ring and a piperidine ring attached to the second carbon of the pyridine ring . The InChI key of the compound is PFBKQTKAJDILMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-piperidin-1-ylpyridine include a molecular weight of 277.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 276.00289 g/mol .Scientific Research Applications
Synthetic Pathways and Reactions
3-Bromo-2-piperidin-1-ylpyridine serves as an important intermediate in various synthetic pathways, particularly in the synthesis of complex heterocyclic compounds. The reactions of bromoethoxypyridines with lithium piperidide in piperidine have been investigated, showing that substituents are replaced by the piperidino group without rearrangements. This reaction pathway opens avenues for the synthesis of dipiperidinopyridines, which could be crucial in developing new compounds with potential biological activities (Plas, Hijwegen, & Hertog, 2010).
Biological Activity and Crystal Structure Analysis
The compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, which can be synthesized from 3-bromo-2-piperidin-1-ylpyridine, shows significant fungicidal and antiviral activities against tobacco mosaic virus. This highlights the potential of derivatives of 3-bromo-2-piperidin-1-ylpyridine in developing new agrochemicals or pharmaceutical agents. The crystal structure of this compound provides insights into its interaction mechanisms, revealing intramolecular hydrogen bonds and intermolecular weak interactions that could be key to its biological activities (Li et al., 2015).
Asymmetric Synthesis and Chemical Properties
The asymmetric synthesis of piperazines from chiral non-racemic lactams, utilizing 3-substituted piperidines synthesized from the bromo derivative of 3-bromo-2-piperidin-1-ylpyridine, demonstrates the compound's role in producing enantiomerically pure pharmaceuticals. Such methodologies are crucial for the pharmaceutical industry, where the demand for enantiomerically pure substances is high due to their specific activities and reduced side effects (Micouin et al., 1994).
Novel Synthetic Methods and Applications
In the field of medicinal chemistry, the synthesis of rigid diamines, such as 3-(pyrrolidin-1-yl)piperidine, derived from 3-bromo-2-piperidin-1-ylpyridine, illustrates the versatility of this compound in constructing complex molecular architectures. These structures are of significant interest due to their potential application in drug development, where the conformational stability of the diamine moiety can lead to more selective and potent therapeutic agents (Smaliy et al., 2011).
Future Directions
While specific future directions for 3-Bromo-2-piperidin-1-ylpyridine are not mentioned in the search results, the development of bi-functional or multi-functional small molecules and nano-materials to deliver siRNAs are suggested as future directions for developing PD-1/PD-L1 inhibitors . This could potentially be relevant for 3-Bromo-2-piperidin-1-ylpyridine if it is found to have similar inhibitory properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-bromo-2-piperidin-1-ylpyridine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The formation of N-(Pyridin-2-yl)amides was promoted by I2 and TBHP via C–C bond cleavage . This suggests that 3-Bromo-2-piperidin-1-ylpyridine might interact with its targets in a similar manner.
Pharmacokinetics
Piperidine derivatives are known to be widely used in the production of drugs due to their important pharmacophoric features . These features may influence the bioavailability of 3-Bromo-2-piperidin-1-ylpyridine.
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . Therefore, it can be inferred that 3-Bromo-2-piperidin-1-ylpyridine may have similar effects.
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is commonly used in the synthesis of organoboron compounds like 3-bromo-2-piperidin-1-ylpyridine, is influenced by the reaction conditions .
properties
IUPAC Name |
3-bromo-2-piperidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNXRQJABSSMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298609 | |
Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-piperidin-1-ylpyridine | |
CAS RN |
24255-99-0 | |
Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24255-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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